methanone CAS No. 326177-41-7](/img/structure/B2724314.png)

[1-(Phenylsulfonyl)-4-piperidinyl](piperidino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

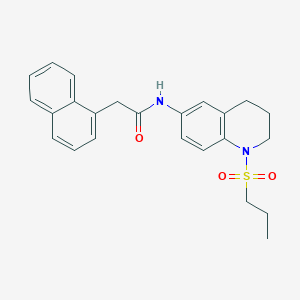

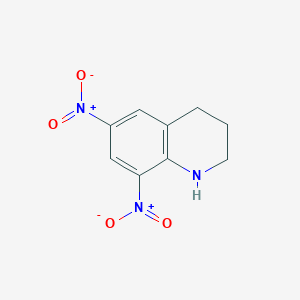

“1-(Phenylsulfonyl)-4-piperidinylmethanone” is a chemical compound with the molecular formula C17H24N2O3S . It has an average mass of 336.449 Da and a monoisotopic mass of 336.150757 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a phenylsulfonyl group attached to a piperidinyl group, which is further attached to a piperidino group forming a methanone .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 529.9±60.0 °C at 760 mmHg, and a flash point of 274.3±32.9 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds . Its ACD/LogP is 2.52, and its polar surface area is 66 Å2 .Scientific Research Applications

HPLC Applications in Basic Drug Analysis

Research has highlighted the use of propylsulphonic acid (SCX)-modified silica HPLC columns for the analysis of basic drugs. This approach, involving methanol or aqueous methanol eluents, offers improved retention and peak shape for basic drugs, including some poorly retained on unmodified silica. The technique's utility extends to antimalarials, cardioactive drugs, antipsychotics, and antidepressants, demonstrating the relevance of 1-(Phenylsulfonyl)-4-piperidinylmethanone analogs in analytical chemistry (Flanagan et al., 2001).

Redox Mediators in Organic Pollutant Degradation

The enzymatic remediation of organic pollutants using redox mediators to enhance the degradation efficiency of recalcitrant compounds has been explored. Enzymes such as laccases and peroxidases, in the presence of redox mediators like 1-hydroxybenzotriazole and veratryl alcohol, can significantly degrade pollutants in wastewater. This application underscores the potential of 1-(Phenylsulfonyl)-4-piperidinylmethanone derivatives in environmental cleanup efforts (Husain & Husain, 2007).

Understanding PFAS Degradation in Landfills

A comprehensive review of the fate and transformation of per- and polyfluoroalkyl substances (PFASs) in landfills reveals that biological and abiotic processes control the degradation of these compounds, highlighting the importance of understanding the chemical behavior of 1-(Phenylsulfonyl)-4-piperidinylmethanone analogs in environmental matrices (Hamid et al., 2018).

AKR1C3 Inhibitors in Cancer Therapy

Aldo-Keto Reductase (AKR) 1C3 inhibitors, including N-phenylsulfonyl-indoles and related compounds, represent a significant area of research for the treatment of hormonal and independent malignancies. These inhibitors, through their action on AKR1C3, offer potential therapeutic advantages for prostate cancer, breast cancer, and leukemia, demonstrating the medical significance of 1-(Phenylsulfonyl)-4-piperidinylmethanone derivatives (Penning, 2017).

Methane Oxidation by Methanotrophs

The biotechnological applications of methanotrophic bacteria, capable of using methane as their sole carbon source, offer insights into the utility of these organisms in generating value from methane. This includes the production of biopolymers, lipids, and the potential for genetic engineering to produce compounds like carotenoids, highlighting the broad utility of related compounds in biotechnology (Strong et al., 2015).

properties

IUPAC Name |

[1-(benzenesulfonyl)piperidin-4-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c20-17(18-11-5-2-6-12-18)15-9-13-19(14-10-15)23(21,22)16-7-3-1-4-8-16/h1,3-4,7-8,15H,2,5-6,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMBANHWJBJTNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401332531 |

Source

|

| Record name | [1-(benzenesulfonyl)piperidin-4-yl]-piperidin-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

50.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49728250 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

326177-41-7 |

Source

|

| Record name | [1-(benzenesulfonyl)piperidin-4-yl]-piperidin-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2724234.png)

![Methyl 2-amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2724238.png)

![3-methyl-2-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2724244.png)

![tert-butyl N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxypropyl]carbamate](/img/structure/B2724246.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetic acid](/img/structure/B2724247.png)

![(E)-4-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724254.png)